molecular formula C13H14O2 B1331447 2-Benzoylcyclohexanone CAS No. 3580-38-9

2-Benzoylcyclohexanone

Cat. No.: B1331447
CAS No.: 3580-38-9
M. Wt: 202.25 g/mol
InChI Key: YTVQIZRDLKWECQ-UHFFFAOYSA-N
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Description

2-Benzoylcyclohexanone is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexanone, where a benzoyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylcyclohexanone can be synthesized through the reaction between the silyl enol ether of cyclohexanone and benzoyl fluoride . The reaction typically involves the following steps:

  • Formation of the silyl enol ether from cyclohexanone.
  • Reaction of the silyl enol ether with benzoyl fluoride to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

  • Oxidation can yield diketones.
  • Reduction can produce alcohols.
  • Substitution reactions can lead to a variety of functionalized cyclohexanones.

Scientific Research Applications

2-Benzoylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 2-Benzoylcyclohexanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. Additionally, its benzoyl group can participate in various chemical transformations, influencing the overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

    2-Acetylcyclohexanone: Similar in structure but with an acetyl group instead of a benzoyl group.

    2-Isobutyrylcyclohexanone: Contains an isobutyryl group, differing in the alkyl chain attached to the carbonyl group.

    Cyclohexyl phenyl ketone: Similar in having a phenyl group attached to the cyclohexanone ring.

Uniqueness: 2-Benzoylcyclohexanone is unique due to its specific benzoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-benzoylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVQIZRDLKWECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298331
Record name 2-Benzoylcyclohexanone
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3580-38-9
Record name 2-Benzoylcyclohexanone
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Record name NSC 122581
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Record name 3580-38-9
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Record name 2-Benzoylcyclohexanone
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Record name Cyclohexanone, 2-benzoyl
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Synthesis routes and methods I

Procedure details

Compound IVc is obtained in 50% yield as a yellow powder, according to Example 4, from 4-cyclohex-1-enyl-morpholine (40.96 g, 0.25 mol, obtained in Example 1), triethylamine (35.35 g, 0.35 mol), benzoyl chloride (49.19 g, 0.35 mol), toluene (380 mL) and 20% aqueous HCl (125 mL).
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
35.35 g
Type
reactant
Reaction Step Two
Quantity
49.19 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
380 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Cumene (dry, 180 mL), sodium tert-pentoxide (35.8 g; 0.326 mol), and methyl benzoate (68.1 g; 0.50 mol) were placed into a four-necked, round bottom, half-liter flask equipped with a stirrer, a thermometer, and a reflux condenser. The mixture was heated to 100° C. and kept at that temperature under a blanket of nitrogen. Cyclohexanone (24.5 g; 0.250 mol) was added slowly over a period of 15 minutes by means of a syringe pump. After 20 minutes from the beginning of the addition of the ketone, the mixture was cooled with an ice water bath to room temperature. Aqueous sulfuric acid (10%) was added with stirring, keeping the temperature below 25° C., until the pH of the aqueous layer was acidic. The organic layer was washed in a one liter separation funnel with aqueous sodium bicarbonate and then with water. The solvents were evaporated on a Rotovap and the residue was crystallized from heptane, affording BCH (38.43 g, 76% yield) having a purity of 99% (GC).
Name
sodium tert-pentoxide
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
68.1 g
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

1-Methoxy-2-propanol (61.3 g; 0.68 mol), sodium hydroxide (16.0 g; 0.40 mol), and xylenes (300 mL) were placed into a four-necked, round bottom, half-liter flask equipped with a stirrer, a thermometer, and an Oldershaw column with a Dean-Stark trap and a condenser. The mixture was heated to boiling with stirring under a blanket of nitrogen and the water was azeotroped out (temperature of reflux 106-116° C.). When no more water was collected (23 mL of lower phase) some solvent was distilled off (215 mL), while xylenes (432.2 g, dry) were replaced, until no more alcohol was detected in the distillate (temperature of reflux 137° C.). The mixture in the flask was cooled down to and kept at 80° C. and the fractionation column and trap were replaced with a reflux condenser while maintaining the nitrogen stream. Methyl benzoate (68.1 g; 0.50 mol) was added, and slow addition over a period of 10 minutes of cyclohexanone (24.5 g, 0.250 mol) by means of a syringe pump was begun. After 19 minutes from the beginning of the addition of the ketone, the mixture was cooled down (an ice bath was used), and acidified by slow addition of 98% sulfuric acid (slightly over 24.5 g) with stirring. The mixture was transferred to a 1 L separatory funnel, washed with aqueous sodium bicarbonate, and then with water. Evaporation of the organic layer under vacuum and recrystallization from heptane afforded 32.86 g of BCH (65% yield based on cyclohexanone), with a purity of 99% (GC).
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
68.1 g
Type
reactant
Reaction Step Three
Quantity
24.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
xylenes
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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